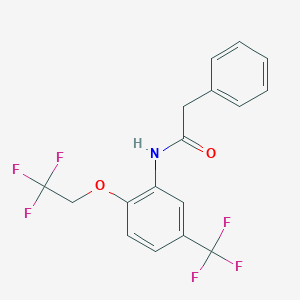
N-(4-chlorobenzoyl)-2,6-dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-2,6-dimethylmorpholine-4-carboxamide, commonly known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the morpholine family and is characterized by its unique chemical structure, which gives it a range of interesting properties. In
Applications De Recherche Scientifique
CDMB has been studied extensively for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. CDMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it could be used as a potential chemotherapeutic agent. Other potential applications of CDMB include its use as a tool for studying the structure and function of ion channels, as well as its use as a probe for studying the mechanisms of neurotransmitter release.
Mécanisme D'action
The mechanism of action of CDMB is not fully understood, but it is believed to involve the inhibition of ion channels, particularly voltage-gated sodium channels. CDMB has been shown to block the flow of sodium ions through these channels, which can lead to the inhibition of action potentials and the subsequent inhibition of cell growth. It has also been suggested that CDMB may inhibit the release of neurotransmitters by binding to presynaptic calcium channels.
Biochemical and Physiological Effects
CDMB has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that CDMB can inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, CDMB has been shown to inhibit the release of neurotransmitters, such as acetylcholine and glutamate, from presynaptic terminals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CDMB in lab experiments is its specificity. CDMB has been shown to selectively inhibit voltage-gated sodium channels, which makes it a useful tool for studying the role of these channels in various biological processes. However, one of the limitations of using CDMB is its potential toxicity. In vitro studies have shown that CDMB can be toxic to some cell lines at high concentrations, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on CDMB. One area of interest is the development of CDMB analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of CDMB as a tool for studying the role of voltage-gated sodium channels in various diseases, such as epilepsy and neuropathic pain. In addition, further research is needed to fully understand the mechanism of action of CDMB and its potential applications in cancer research and other areas of scientific research.
Conclusion
In conclusion, CDMB is a promising chemical compound that has a range of potential applications in scientific research. Its unique chemical structure and selective inhibition of voltage-gated sodium channels make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
CDMB can be synthesized using a number of different methods, but the most common one involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 4-chlorobenzoic acid to yield CDMB. The reaction is typically carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The purity of the final product can be improved using a number of different purification methods, such as recrystallization or column chromatography.
Propriétés
Formule moléculaire |
C14H17ClN2O3 |
|---|---|
Poids moléculaire |
296.75 g/mol |
Nom IUPAC |
N-(4-chlorobenzoyl)-2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-7-17(8-10(2)20-9)14(19)16-13(18)11-3-5-12(15)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,19) |
Clé InChI |
DMRJBUIMNGBGLM-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)